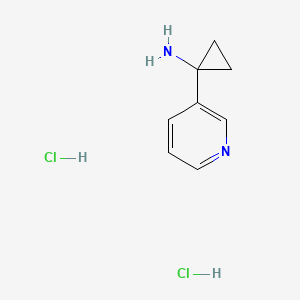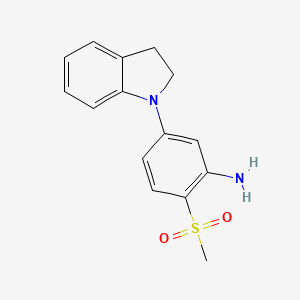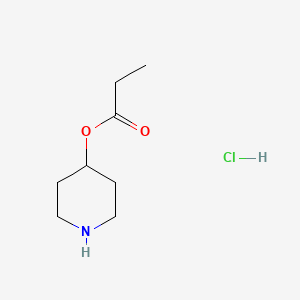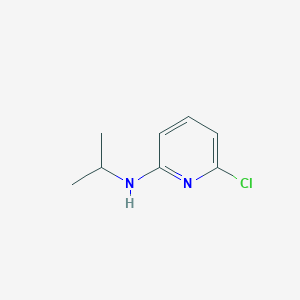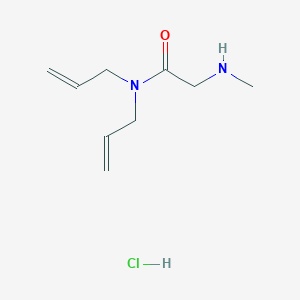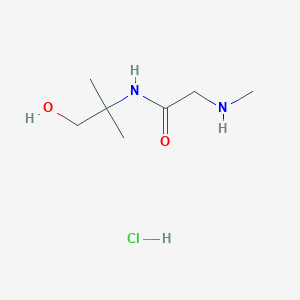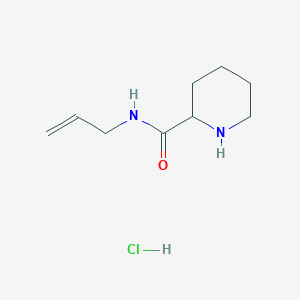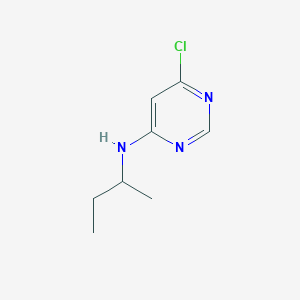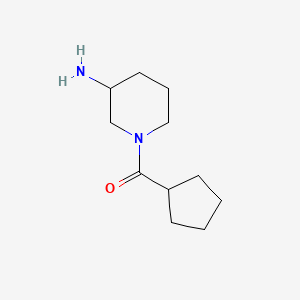
(3-Aminopiperidin-1-yl)(cyclopentyl)methanone
説明
(3-Aminopiperidin-1-yl)(cyclopentyl)methanone, also known as 3ACP, is a cyclic ketone derivative of the piperidine class of compounds. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. 3ACP has been studied for its potential use in the treatment of diseases related to impaired cholinergic signaling, such as Alzheimer’s disease, Parkinson’s disease, and myasthenia gravis. Additionally, 3ACP has been studied for its potential use as a drug candidate in the treatment of drug addiction.
科学的研究の応用
Acetylcholinesterase Inhibition
A study conducted by Saeedi et al. (2019) explored the design and synthesis of arylisoxazole-phenylpiperazines, evaluating their effectiveness as inhibitors of acetylcholinesterase (AChE). One compound, 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone, emerged as a potent AChE inhibitor. These compounds may have implications for diseases related to AChE, such as Alzheimer's disease (Saeedi et al., 2019).
Cholesterol 24-Hydroxylase Inhibition
Koike et al. (2021) reported on a structure-based drug design of novel 4-arylpyridine derivatives, leading to the discovery of a potent and selective inhibitor for Cholesterol 24-Hydroxylase (CH24H). This inhibitor, named soticlestat, is under clinical investigation for Dravet syndrome and Lennox-Gastaut syndrome (Koike et al., 2021).
Crystal Structure Analysis
Revathi et al. (2015) focused on the crystal structure of a compound with a 4-chlorophenyl)(piperidin-1-yl)methanone component, contributing to the understanding of molecular structures in the realm of organic chemistry (Revathi et al., 2015).
Synthesis of Neuroleptic Drug Models
Research by Caamaño et al. (1987) described the synthesis of trans‐phenyl‐[2‐(1‐piperidinylmethyl)cyclopentyl]methanone. This synthesis is significant for studying neuroleptic drugs, which are used in the treatment of psychiatric disorders (Caamaño et al., 1987).
NMDA Receptor Antagonists
A study by Borza et al. (2007) identified (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone as a potent NR2B subunit-selective antagonist of the NMDA receptor. This is relevant for neurological research, especially in understanding the mechanisms of neurodegenerative diseases (Borza et al., 2007).
Spectroscopic Properties
Al-Ansari (2016) investigated the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This research contributes to the understanding of fluorescence and absorption properties of certain compounds, which is useful in the field of photochemistry and material sciences (Al-Ansari, 2016).
特性
IUPAC Name |
(3-aminopiperidin-1-yl)-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-6-3-7-13(8-10)11(14)9-4-1-2-5-9/h9-10H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTMVBRIEZCBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(cyclopentyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




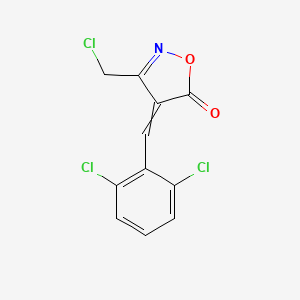

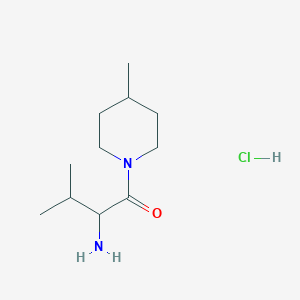
![2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1443293.png)

